molecular formula C36H75O4P B1346607 Distearyl phosphate CAS No. 3037-89-6

Distearyl phosphate

Cat. No. B1346607
CAS RN: 3037-89-6
M. Wt: 603 g/mol
InChI Key: FRXGWNKDEMTFPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06756118B2

Procedure details

A mixture of iron powder and zinc stearate and a mono, di or triester of phosphoric acid and long-chain alcohols, such as a mixture of phosphoric acid monostearyl ester and phosphoric acid distearyl ester having a melting point of 70° C., as antitack agent was pressed to form a molded article, the proportion of the antitack agents with respect to the weight of the iron powder being approximately 1.7% by weight, and the atomic ratio Zn:P being approximately 3:2. The molded article was heated in a nonreducing atmosphere, such as in nitrogen, to a maximum temperature of approximately 550° C., the antitack agents pyrolyzing to ZnO and P2O5, and the oxides reacting with each other to form zinc phosphate. As was determined, zinc phosphate has a high specific electrical resistance, adheres well to metals and protects especially iron from corrosion. The composite material obtained is suitable as a soft magnetic material for fast-acting electric valves.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
[Compound]
Name
triester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
long-chain alcohols
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
C([O-])(=O)CCCCCCCCCCCCCCCCC.[Zn+2:21].C([O-])(=O)CCCCCCCCCCCCCCCCC.[P:42](=[O:46])([OH:45])([OH:44])[OH:43].C([O:65][P:66](=[O:69])([OH:68])[OH:67])CCCCCCCCCCCCCCCCC.C(OP(=O)(O)OCCCCCCCCCCCCCCCCCC)CCCCCCCCCCCCCCCCC.[Zn].O=P12OP3(OP(OP(O3)(O1)=O)(=O)O2)=O>[Fe]>[P:42]([O-:46])([O-:45])([O-:44])=[O:43].[Zn+2:21].[P:66]([O-:69])([O-:68])([O-:67])=[O:65].[Zn+2:21].[Zn+2:21] |f:0.1.2,9.10.11.12.13|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCCCCCCCCCC)(=O)[O-].[Zn+2].C(CCCCCCCCCCCCCCCCC)(=O)[O-]
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Fe]
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Fe]
Step Three
Name
triester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(O)(O)(O)=O
Name
long-chain alcohols
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCCCCCCCCCC)OP(O)(O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCCCCCCCCCC)OP(OCCCCCCCCCCCCCCCCCC)(O)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Zn]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
550 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to form a molded article

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
P(=O)([O-])([O-])[O-].[Zn+2].P(=O)([O-])([O-])[O-].[Zn+2].[Zn+2]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.